

(R)-1-m-Tolyethanamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-1-m-Tolyethanamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-m-Tolyethanamine, also known as (1R)-1-(3-methylphenyl)ethanamine, is a chiral amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable building block for the synthesis of enantiomerically pure compounds, a critical aspect in the creation of modern therapeutics. This technical guide provides a detailed overview of the known physical and chemical properties of **(R)-1-m-Tolyethanamine**, alongside generalized experimental protocols for their determination and an illustrative workflow for its application in chiral resolution.

Core Physical and Chemical Properties

The physical and chemical properties of **(R)-1-m-Tolyethanamine** are crucial for its handling, application in synthesis, and for analytical purposes. While experimental data for some properties of this specific enantiomer is limited in publicly accessible literature, a combination of predicted and known data for closely related compounds provides a solid foundation for its characterization.

Data Presentation: Physical and Chemical Properties

Property	Value	Source Type
Molecular Formula	C ₉ H ₁₃ N	Calculated
Molecular Weight	135.21 g/mol	Calculated
CAS Number	138457-19-9	Literature
Appearance	Colorless to light yellow liquid (Predicted)	Predicted
Boiling Point	205.6 ± 9.0 °C	Predicted
Density	0.945 ± 0.06 g/cm ³	Predicted
pKa	9.08 ± 0.10	Predicted
Refractive Index	No experimental data available	-
Specific Optical Rotation	No experimental data available	-
Solubility	Expected to be soluble in organic solvents.	Inferred

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties of chiral amines like **(R)-1-m-Tolyethanamine**. These protocols are based on standard laboratory practices and can be adapted for specific laboratory conditions.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

- A small amount of **(R)-1-m-Tolyethanamine** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Methodology:

- A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately (m_1).
- The pycnometer is filled with distilled water and weighed again (m_2). The temperature of the water is recorded.
- The pycnometer is emptied, dried, and then filled with **(R)-1-m-Tolylethanamine** and weighed (m_3). The temperature is kept constant.
- The density of the sample (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when passing through the liquid.

Methodology:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
- A few drops of **(R)-1-m-Tolylethanamine** are placed on the surface of the lower prism.

- The prisms are closed and locked.
- Light is directed through the sample, and the telescope is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Specific Optical Rotation (Polarimetry)

Objective: To measure the angle through which the plane of polarized light is rotated by a solution of the chiral compound.

Methodology:

- A solution of **(R)-1-m-Tolyethanamine** of a known concentration (c , in g/mL) is prepared in a suitable achiral solvent.
- A polarimeter tube of a known path length (l , in dm) is filled with the solution, ensuring no air bubbles are present.
- The polarimeter is calibrated with the pure solvent (zero reading).
- The polarimeter tube containing the sample solution is placed in the instrument.
- The observed optical rotation (α) is measured.
- The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * c)$ The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) must be reported.

Chemical Properties and Reactivity

(R)-1-m-Tolyethanamine exhibits typical reactivity for a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will react with acids to form ammonium salts. As a nucleophile, it can participate in reactions such as acylation, alkylation, and imine formation. Its stability is generally good under standard conditions, but it may be sensitive to air and light over time.

Spectroscopic Data

Specific experimental spectroscopic data for **(R)-1-m-Tolyethanamine** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from its structure.

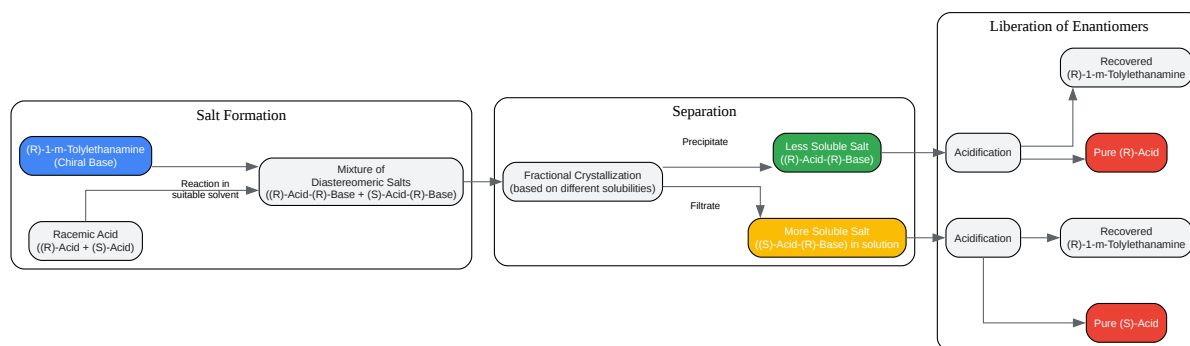
- ¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the 6.5-7.5 ppm region), a quartet for the methine proton (CH-NH₂), a doublet for the methyl group attached to the chiral center, a singlet for the methyl group on the tolyl ring, and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O.
- ¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including four signals for the aromatic carbons of the tolyl ring (two of which would be quaternary), one for the chiral methine carbon, and two for the methyl carbons.
- IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (135.21 g/mol). Common fragmentation patterns for phenylethylamines would be expected, such as the loss of a methyl group to form a stable benzylic cation.

Applications in Drug Development and Chiral Synthesis

Chiral amines are crucial building blocks in the synthesis of many pharmaceutical compounds. The enantiomeric purity of a drug is often critical to its efficacy and safety profile. **(R)-1-m-Tolyethanamine** can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral molecules. One of its primary applications is as a chiral resolving agent.

Chiral Resolution Workflow

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. **(R)-1-m-Tolyethanamine**, as a chiral base, can be used to resolve a racemic mixture of a chiral acid. The process involves the formation of diastereomeric salts, which have different physical properties (such as solubility) and can therefore be separated.



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